molecular formula C17H22N2O4 B5430462 methyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate

methyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate

Cat. No.: B5430462
M. Wt: 318.4 g/mol
InChI Key: MQEUUEUMISHOPI-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate typically involves the following steps:

    Formation of the Pyrrolidinone Moiety: The starting material, 1-tert-butyl-5-oxopyrrolidine, is synthesized through the cyclization of a suitable precursor, such as 4-tert-butyl-2-oxobutanoic acid, under acidic conditions.

    Coupling Reaction: The pyrrolidinone moiety is then coupled with methyl 2-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different substituents.

Scientific Research Applications

Methyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and binding affinities.

    Industrial Applications: The compound is employed in the production of specialty chemicals and fine chemicals used in various industries.

Mechanism of Action

The mechanism of action of methyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate
  • Ethyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate
  • Methyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenylacetate

Uniqueness

Methyl 2-{[(1-tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoate is unique due to its specific structural features, such as the tert-butyl group and the pyrrolidinone moiety. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

methyl 2-[(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)19-10-11(9-14(19)20)15(21)18-13-8-6-5-7-12(13)16(22)23-4/h5-8,11H,9-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEUUEUMISHOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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